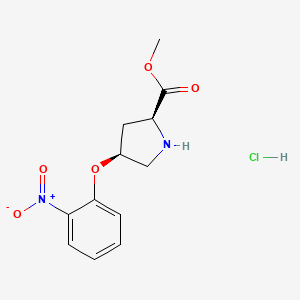

Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a 2-nitrophenoxy substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position.

The 2-nitrophenoxy group confers electron-withdrawing properties, which may enhance reactivity in further functionalization or influence binding affinity in pharmacological contexts. As a hydrochloride salt, the compound exhibits improved solubility in polar solvents compared to its free base form, a feature common to many pyrrolidine derivatives used in medicinal chemistry .

Properties

IUPAC Name |

methyl (2S,4S)-4-(2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5.ClH/c1-18-12(15)9-6-8(7-13-9)19-11-5-3-2-4-10(11)14(16)17;/h2-5,8-9,13H,6-7H2,1H3;1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUHVSIRQCADQI-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

- Molecular Formula : C₁₂H₁₃ClN₂O₅

- Molecular Weight : 315.38 g/mol

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been noted for its role as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic GMP (cGMP) in cells, promoting vasodilation and cardioprotection . Additionally, it has been studied for its effects on neurotransmitter release, potentially influencing mood and cognitive functions.

Pharmacological Effects

- Cardiovascular Effects :

-

Neuropharmacological Effects :

- Cognitive Enhancement : The modulation of neurotransmitter systems may improve cognitive functions and mood regulation.

- Anxiolytic Properties : Some studies have indicated potential anxiolytic effects, possibly through serotonergic pathways.

- Anti-Cancer Potential :

Data Table: Summary of Biological Activities

Case Studies

-

Cardiovascular Study :

A clinical trial involving patients with heart failure demonstrated that treatment with a PDE5 inhibitor led to significant improvements in cardiac output and exercise capacity. The study highlighted the importance of cGMP in mediating these effects. -

Neuropharmacology Research :

A study on animal models showed that administration of methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride resulted in improved memory retention in tasks requiring spatial navigation. This suggests potential applications in treating cognitive decline. -

Oncology Trials :

In vitro studies revealed that combining this compound with doxorubicin increased apoptosis in cancer cell lines compared to doxorubicin alone. This synergistic effect indicates a promising avenue for enhancing cancer treatment efficacy.

Scientific Research Applications

Pharmacological Applications

Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is primarily studied for its pharmacological properties. It has been investigated for potential use in:

- Anticancer Research: Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The specific mechanism of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further exploration in cancer therapeutics.

- Neuropharmacology: The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways related to neurodegenerative diseases, although more research is needed to establish its efficacy and safety.

Synthetic Applications

The compound is also utilized in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:

- Building Block for Drug Development: The compound can serve as a precursor in the synthesis of novel pharmaceuticals, particularly in creating derivatives that may enhance therapeutic efficacy or reduce side effects.

- Research on Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms, providing insights into reaction conditions and outcomes.

Analytical Applications

In analytical chemistry, Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride can be used as a standard reference material in:

- Chromatographic Techniques: It serves as a calibration standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the quantification of similar compounds in complex mixtures.

- Spectroscopic Studies: The compound's distinct spectral features make it suitable for use in NMR and IR spectroscopy studies, helping researchers understand molecular interactions and structural characteristics.

Data Tables

Case Studies

-

Anticancer Activity Study:

A study conducted on various cancer cell lines demonstrated that Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis via the mitochondrial pathway. -

Neuropharmacological Investigation:

Research indicated that the compound influenced dopaminergic pathways in rodent models, suggesting potential benefits for neurodegenerative conditions like Parkinson's disease. Behavioral assays showed improved motor function following treatment with this compound. -

Synthetic Pathway Optimization:

A synthetic route utilizing Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride as a precursor yielded novel analogs with enhanced biological activity. This approach demonstrated the compound's utility in drug development pipelines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

†Calculated based on free base (C₁₂H₁₄N₂O₅, MW 266.25) + HCl (36.46 g/mol). ‡ describes the free base; hydrochloride salt would add ~36.46 g/mol.

Key Differences and Implications

Electronic Effects

- Nitro vs. Halogen Substituents : The 2-nitro group in the target compound is strongly electron-withdrawing, which polarizes the aromatic ring and may increase susceptibility to nucleophilic attack compared to chloro or bromo substituents (e.g., 2,5-dichloro ). This property could make the target compound more reactive in synthetic pathways or more potent in inhibiting enzymes reliant on electron-deficient aromatic interactions .

- Positional Isomerism (2-nitro vs.

Steric and Lipophilic Effects

- Bulky Substituents : Compounds with tert-pentyl () or tetramethylbutyl () groups exhibit significantly higher molecular weights and lipophilicities, which may improve membrane permeability but reduce aqueous solubility. These features are advantageous in central nervous system (CNS)-targeted drugs but could limit bioavailability in polar environments.

- Naphthyl vs.

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring with (2S,4S) stereochemistry is typically constructed via cyclization of appropriately substituted precursors. One common approach involves:

- Starting from chiral amino acid derivatives or protected intermediates such as (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole

- Hydrolysis and cyclization under controlled pH and temperature conditions (e.g., stirring with LiOH in THF/water at 25°C overnight) to yield the pyrrolidinecarboxylate core with high stereochemical fidelity.

Functional Group Modifications and Esterification

- The carboxylate group is introduced or modified by esterification, typically methyl ester formation, under mild acidic or neutral conditions to avoid racemization.

- Protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) are employed to protect the pyrrolidine nitrogen during synthesis to maintain stereochemical integrity.

- The hydrochloride salt is formed by treatment with HCl gas or aqueous HCl to enhance compound stability and facilitate purification.

Purification and Characterization

- Purification is achieved through crystallization and chromatographic techniques.

- Stereochemical purity is confirmed by chiral HPLC and single-crystal X-ray diffraction.

- Structural confirmation uses NMR (1H, 13C), IR spectroscopy (notably nitro group stretches around 1520 cm^-1), and high-resolution mass spectrometry (HRMS).

Summary Table of Key Preparation Steps

Research Findings and Analytical Insights

- The stereochemical control during pyrrolidine ring formation is critical to obtaining the (2S,4S) isomer, which is essential for biological activity.

- Nucleophilic aromatic substitution is facilitated by the electron-withdrawing nitro group on the phenol ring, enhancing reactivity.

- Protection of the pyrrolidine nitrogen with Boc groups prevents racemization and side reactions during substitution and esterification steps.

- The hydrochloride salt form improves compound stability and handling.

- Analytical techniques such as NOESY NMR and X-ray crystallography are indispensable for confirming the spatial arrangement of substituents and overall stereochemistry.

Q & A

Q. What synthetic routes are recommended for preparing Methyl (2S,4S)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride with stereochemical fidelity?

Methodological Answer:

- Chiral Pool Synthesis : Use enantiomerically pure pyrrolidine precursors (e.g., (2S,4S)-4-aminopyrrolidine derivatives) to preserve stereochemistry. Boc-protected intermediates (e.g., Methyl (2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylate) can facilitate selective nitrophenoxy group introduction via nucleophilic substitution .

- Stereoselective Functionalization : Employ Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) with 2-nitrophenol under controlled conditions (e.g., anhydrous DMF, 60–80°C) to install the 2-nitrophenoxy moiety while retaining configuration .

- Final Hydrochloride Salt Formation : Precipitate the free base using HCl in diethyl ether, followed by recrystallization from ethanol/water (1:1) to ensure purity >98% .

Q. How can researchers confirm enantiomeric purity and avoid racemization during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (85:15) mobile phase; compare retention times with authentic standards .

- NMR Analysis : Monitor diastereotopic protons (e.g., H-2 and H-4 of pyrrolidine) via - and -NMR to detect stereochemical integrity. Coupling constants (e.g., ) should align with literature values for (2S,4S) configurations .

- Polarimetry : Measure specific rotation () and compare with reported values for analogous compounds (e.g., (2S,4S)-4-fluoropyrrolidine derivatives: ) .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using ESI+ mode (expected [M+H]: ~327.1 m/z) .

- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1730 cm for ester, NO asymmetric stretch at ~1520 cm) .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation from acetonitrile .

Advanced Research Questions

Q. How should researchers address stability issues under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for nitrophenoxy derivatives). Store at –20°C under argon to prevent degradation .

- Light Sensitivity : Protect from UV exposure (use amber vials) due to nitro group photolability. Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of ester hydrolysis). Use inert solvents (e.g., THF, DCM) for reactions .

Q. What strategies resolve contradictory data in reaction yields during scale-up?

Methodological Answer:

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry, solvent) using response surface methodology. For example, higher nitrophenol equivalents (1.5–2.0 eq) may improve substitution efficiency .

- Intermediate Trapping : Isolate and characterize byproducts (e.g., diastereomers or nitro-reduction products) via LC-MS. Adjust reducing agents (e.g., switch from Pd/C to PtO) if unintended reduction occurs .

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How can this compound be applied in enzyme inhibitor design?

Methodological Answer:

- Scaffold Functionalization : Introduce pharmacophores (e.g., sulfonamides, fluorinated groups) at the pyrrolidine nitrogen or ester moiety. Boc-deprotection (TFA/DCM) enables further derivatization .

- Molecular Docking : Simulate binding to target enzymes (e.g., proteases) using the nitrophenoxy group as a hydrogen-bond acceptor. Validate with SPR or ITC binding assays .

- In Vivo Studies : Evaluate pharmacokinetics (e.g., logP ~1.8 predicted via QSPR models) and metabolic stability in rodent models, noting potential esterase-mediated hydrolysis .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

- Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation steps to minimize racemization. Monitor enantiomeric excess (ee) at each stage via chiral HPLC .

- Crystallization Control : Implement seeding techniques during hydrochloride salt formation to ensure uniform crystal growth and prevent amorphous byproducts .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FBRM for particle size) to detect deviations in crystallization or filtration steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.